Fikk9.1-IN-1

Description

Properties

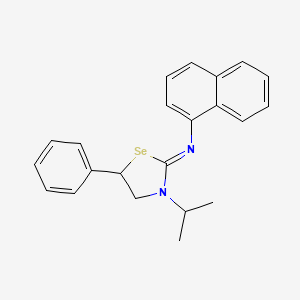

Molecular Formula |

C22H22N2Se |

|---|---|

Molecular Weight |

393.4 g/mol |

IUPAC Name |

N-naphthalen-1-yl-5-phenyl-3-propan-2-yl-1,3-selenazolidin-2-imine |

InChI |

InChI=1S/C22H22N2Se/c1-16(2)24-15-21(18-10-4-3-5-11-18)25-22(24)23-20-14-8-12-17-9-6-7-13-19(17)20/h3-14,16,21H,15H2,1-2H3 |

InChI Key |

LWPPICUNYNIVDW-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)N1CC([Se]C1=NC2=CC=CC3=CC=CC=C32)C4=CC=CC=C4 |

Origin of Product |

United States |

Foundational & Exploratory

The Role of FIKK9.1 Kinase in Malaria Pathogenesis: A Technical Overview

Authored for Researchers, Scientists, and Drug Development Professionals

This document provides a detailed examination of the FIKK9.1 kinase, a member of a unique protein family in Plasmodium falciparum, the parasite responsible for the most severe form of human malaria. We will explore its essential role in parasite survival, its contribution to the remodeling of host erythrocytes, and its potential as a novel antimalarial drug target.

Introduction: The FIKK Kinase Family

Plasmodium falciparum exports hundreds of proteins into the host red blood cell (RBC) to fundamentally alter its structure and function, a process central to malaria pathogenesis.[1] Among these exported proteins is a family of serine/threonine kinases known as the FIKK kinases.[2] This family, named for a conserved Phe-Ile-Lys-Lys motif near the kinase domain, is exclusive to apicomplexan parasites.[2][3] While most related parasites have only one non-exported FIKK kinase, the P. falciparum genome encodes for up to 21 members, most of which are exported into the host cell.[2][3][4] This expansion suggests a specialized role for these kinases in the host-parasite interaction, particularly in the extensive remodeling of the infected erythrocyte (iRBC) that leads to severe disease.[3][5]

FIKK9.1: An Essential Kinase for Parasite Survival

Unlike many other exported FIKK kinases which are non-essential for in vitro growth, FIKK9.1 has been identified as being indispensable for the survival of the parasite during its blood stage development.[6][7][8] This essentiality points to a critical, non-redundant function within the parasite's lifecycle.

Subcellular Localization: Co-localization studies have revealed a complex distribution of FIKK9.1. It is found within the parasite's cytosol and is also trafficked to the apicoplast.[6][9] Crucially, a portion of FIKK9.1 is exported out of the parasite and into the host RBC.[6][8] Its export is mediated, at least in part, via Maurer's clefts, which are parasite-derived membranous structures in the iRBC cytoplasm that function as sorting hubs for proteins destined for the RBC surface.[4][7][8] This diverse localization suggests that FIKK9.1 may have multiple roles, acting on substrates both within the parasite and in the host cell compartment.[7]

Caption: Subcellular localization and export pathway of FIKK9.1 kinase.

Biochemical and Structural Characteristics

Biochemical and structural analyses have begun to illuminate the unique features of FIKK9.1, distinguishing it from host kinases and highlighting its potential as a therapeutic target. The recombinant FIKK9.1 kinase is a monomeric protein.[6][9] Structurally, it comprises two main domains: an N-terminal domain resembling a Forkhead-associated (FHA) domain and a C-terminal kinase domain.[6][9] The ATP-binding pocket within the C-terminal domain shows significant structural deviation from that of human kinases, which could be exploited for the development of parasite-specific inhibitors.[6]

| Parameter | Value | Reference |

| Native Molecular Weight | 60 ± 1.6 kDa | [6][9] |

| Quaternary Structure | Monomer | [6][9] |

| ATP Binding Affinity (Kd) | 45.6 ± 2.4 µM | [6][9] |

| ATP Binding Affinity (Kd) | 27.8 ± 2.07 µM | [7] |

Table 1: Biochemical Properties of P. falciparum FIKK9.1. Note: Slight variations in Kd values are reported across different studies.

Role in Pathogenesis: Phosphorylation of Host Cytoskeletal Proteins

A primary driver of virulence in P. falciparum is the extensive remodeling of the host RBC. This process increases the rigidity of the iRBC membrane and facilitates cytoadherence to endothelial receptors, leading to sequestration of parasites away from splenic clearance.[3] The FIKK kinase family is strongly implicated in this process through the phosphorylation of host cell proteins.[3][10]

In vitro studies have demonstrated that FIKK9.1 directly phosphorylates key components of the RBC membrane skeleton, including:

These proteins are critical for maintaining the normal biconcave shape and deformability of erythrocytes. Their phosphorylation by FIKK9.1 is hypothesized to disrupt the cytoskeletal network, contributing to the increased membrane rigidity observed in infected cells. This alteration is a crucial aspect of malaria pathogenesis.[10][11]

Caption: FIKK9.1-mediated phosphorylation of RBC cytoskeletal proteins.

FIKK9.1 as a Potential Drug Target

The essential nature of FIKK9.1 for parasite viability, coupled with its structural divergence from human kinases, makes it an attractive target for novel antimalarial drug development.[6][7] Virtual screening of chemical libraries against a modeled structure of the FIKK9.1 ATP-binding pocket has successfully identified potent inhibitors.[7] These compounds have been shown to abolish the kinase's ability to bind ATP and subsequently inhibit parasite growth in vitro, confirming the therapeutic potential of targeting this enzyme.[7]

| Compound | IC50 (in vitro parasite growth) | Reference |

| Heterocycle 1 (1,3-selenazolidin-2-imine) | 3.2 ± 0.27 µg/ml | [7] |

| Heterocycle 2 (Thiophene derivative) | 3.13 ± 0.16 µg/ml | [7] |

Table 2: Inhibitory Activity of Small Molecules Targeting FIKK9.1.

Appendix: Key Experimental Protocols

This section outlines the general methodologies employed in the characterization of FIKK9.1.

1. Gene Essentiality Studies (Targeted Gene Knockout):

-

Principle: To determine if a gene is essential, attempts are made to delete it from the parasite's genome. Failure to obtain viable knockout parasites, despite successful integration of the knockout plasmid, indicates the gene is essential for survival in the assayed conditions.

-

Methodology:

-

Vector Construction: A plasmid is constructed containing homologous regions flanking the FIKK9.1 gene (5' and 3' UTRs) and a selectable marker (e.g., human dihydrofolate reductase, hDHFR, conferring resistance to WR99210).

-

Transfection: The circular plasmid is introduced into P. falciparum (e.g., 3D7 strain) schizonts via electroporation.

-

Selection and Cloning: Parasites are cultured under drug selection to select for those that have taken up the plasmid. Clonal parasite lines are then obtained by limiting dilution.

-

Integration Analysis: Genomic DNA is isolated from resistant clones. Southern blotting or PCR analysis is performed to distinguish between parasites with episomal (unintegrated) plasmids and those where a double-crossover homologous recombination event has occurred, replacing the endogenous FIKK9.1 gene with the resistance cassette. The consistent inability to recover integrated knockout clones confirms essentiality.[8]

-

2. Subcellular Localization (Immunofluorescence Assay - IFA):

-

Principle: An epitope tag (e.g., HA-tag) is fused to the protein of interest, which can then be detected using a specific fluorescently-labeled antibody. Co-staining with antibodies against known organelle markers allows for precise subcellular localization.

-

Methodology:

-

Genetic Tagging: The endogenous FIKK9.1 locus is modified using CRISPR/Cas9 or single-crossover recombination to introduce a sequence encoding an epitope tag (e.g., 3xHA) at the C-terminus of the protein.

-

Sample Preparation: Thin blood smears of iRBCs at various developmental stages are fixed (e.g., with methanol or a paraformaldehyde/glutaraldehyde mix) and permeabilized (e.g., with Triton X-100).

-

Antibody Staining: Smears are incubated with a primary antibody against the epitope tag (e.g., rat anti-HA) and co-stained with primary antibodies for markers of specific compartments (e.g., rabbit anti-MAHRP1 for Maurer's clefts, rabbit anti-ACP for apicoplast).

-

Secondary Antibody and Imaging: Fluorescently-labeled secondary antibodies (e.g., goat anti-rat Alexa Fluor 488, goat anti-rabbit Alexa Fluor 594) are applied. The nuclear DNA is stained with DAPI.

-

Microscopy: Slides are viewed using a fluorescence or confocal microscope to capture images and determine the location of the FIKK9.1 signal relative to the organelle markers.[8]

-

3. Biochemical Characterization (Isothermal Titration Calorimetry - ITC):

-

Principle: ITC directly measures the heat change that occurs upon the binding of a ligand (e.g., ATP) to a macromolecule (e.g., FIKK9.1). This allows for the precise determination of binding affinity (Kd), stoichiometry (n), and thermodynamic parameters.

-

Methodology:

-

Protein Expression and Purification: The kinase domain of FIKK9.1 is expressed as a recombinant protein (e.g., in E. coli) and purified to homogeneity using affinity and size-exclusion chromatography.

-

Sample Preparation: The purified protein is dialyzed extensively into a specific ITC buffer. The ligand (ATP) is dissolved in the exact same buffer.

-

ITC Experiment: The protein solution is placed in the sample cell of the calorimeter. The ligand solution is loaded into a syringe and injected in small, precise aliquots into the sample cell.

-

Data Analysis: The heat released or absorbed after each injection is measured. The resulting data are plotted (heat per injection vs. molar ratio of ligand to protein) and fit to a binding model to calculate the dissociation constant (Kd).[6][7]

-

4. In Vitro Kinase and Inhibition Assays:

-

Principle: The ability of recombinant FIKK9.1 to phosphorylate a substrate is measured, often by detecting the incorporation of radioactive phosphate or using phospho-specific antibodies. The effect of potential inhibitors is quantified by their ability to reduce this phosphorylation.

-

Methodology:

-

Reaction Setup: A reaction mixture is prepared containing purified recombinant FIKK9.1, a substrate (e.g., RBC ghosts, purified spectrin, or a generic substrate like Myelin Basic Protein), and ATP (often [γ-³²P]ATP) in a suitable kinase buffer. For inhibition assays, varying concentrations of the test compound are pre-incubated with the kinase before adding ATP.

-

Kinase Reaction: The reaction is initiated by adding ATP and incubated at a specific temperature (e.g., 30°C) for a set time.

-

Detection: The reaction is stopped, and the products are separated by SDS-PAGE. The gel is then exposed to a phosphor screen or autoradiography film to detect the radiolabeled, phosphorylated substrate.

-

Quantification: The intensity of the phosphorylated protein band is quantified. For inhibition assays, the percentage of kinase activity inhibition is plotted against the compound concentration to determine the IC50 value.[7]

-

References

- 1. logancollinsblog.com [logancollinsblog.com]

- 2. The fast-evolving FIKK kinase family of Plasmodium falciparum can be inhibited by a single compound - PMC [pmc.ncbi.nlm.nih.gov]

- 3. An Exported Kinase Family Mediates Species-Specific Erythrocyte Remodelling and Virulence in Human Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. The fast-evolving FIKK kinase family of Plasmodium falciparum can be inhibited by a single compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasmodium falciparum FIKK9.1 is a monomeric serine-threonine protein kinase with features to exploit as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Identification of essential exported Plasmodium falciparum protein kinases in malaria-infected red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. malariaworld.org [malariaworld.org]

- 10. journals.plos.org [journals.plos.org]

- 11. Plasmodium falciparum FIKK kinase members target distinct components of the erythrocyte membrane - Research - Institut Pasteur [research.pasteur.fr]

Fikk9.1-IN-1 as a potential antimalarial drug target

An In-depth Technical Guide on the Serine/Threonine Kinase FIKK9.1 of Plasmodium falciparum

Introduction

The emergence and spread of drug-resistant Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, presents a significant global health challenge. This necessitates the urgent discovery and development of novel antimalarial drugs with unique mechanisms of action. One promising avenue of research focuses on parasite-specific protein kinases that are essential for the parasite's survival and are sufficiently divergent from their human counterparts to allow for selective inhibition. The FIKK kinase family, a group of serine/threonine kinases unique to the Apicomplexa phylum, has emerged as a potential source of new antimalarial targets.[1][2][3] This guide provides a comprehensive overview of FIKK9.1, a member of this family, as a viable target for antimalarial drug development.

The FIKK kinase family in P. falciparum is an expanded set of 15-21 exported serine/threonine effector kinases.[4][5] These kinases play a crucial role in host cell remodeling, a process vital for the parasite's survival and proliferation within human red blood cells (RBCs).[4][6] The family is named after a conserved Phe-Ile-Lys-Lys (FIKK) motif located near the kinase domain.[7] While many members of the FIKK family are involved in modifying the host erythrocyte, FIKK9.1 has been identified as essential for the parasite's survival during its blood stage, making it a particularly attractive drug target.[8][9]

Biological Role and Localization of FIKK9.1

FIKK9.1 is a monomeric serine-threonine protein kinase with a molecular weight of approximately 60 ± 1.6 kDa.[8][10] Structurally, it comprises an N-terminal Forkhead-associated (FHA)-like domain and a C-terminal kinase domain.[8][10] This C-terminal domain possesses a well-defined ATP-binding pocket that shows significant structural deviation from human kinases, suggesting the potential for developing selective inhibitors.[8][10]

Co-localization studies have revealed that FIKK9.1 is present in the parasite's cytosol, with a portion of it being trafficked to the apicoplast and the infected red blood cell (IRBC).[8][9][10] This distribution suggests its involvement in multiple parasitic processes. Evidence points towards FIKK9.1's role in phosphorylating key cytoskeletal proteins of the host red blood cell, including spectrin, ankyrin, and band 3.[8][10] By modifying these proteins, FIKK9.1 likely contributes to the altered mechanical properties and increased rigidity of infected erythrocytes, which are crucial for the parasite's survival and avoidance of splenic clearance.[11]

FIKK9.1 as a Drug Target: Rationale and Potential

The essentiality of FIKK9.1 for the survival of P. falciparum during its erythrocytic stages is a primary reason for its consideration as a drug target.[9] Gene deletion studies have shown that the absence of FIKK9.1 is lethal to the parasite.[9] Furthermore, the structural differences between the ATP-binding pocket of FIKK9.1 and that of human kinases provide a basis for the design of selective inhibitors with minimal off-target effects.[8] The conserved nature of the ATP-binding pocket across the entire FIKK family also suggests that a pan-FIKK inhibitor could be developed, potentially reducing the likelihood of resistance development.[4][5][6]

Quantitative Data on FIKK9.1 and its Inhibitors

Several studies have focused on identifying and characterizing inhibitors of FIKK kinases. While specific data for a compound named "FIKK9.1-IN-1" is not available in the reviewed literature, studies have reported on other small molecules that inhibit FIKK9.1 and related kinases. The following tables summarize the available quantitative data.

| Parameter | Value | Method | Reference |

| Molecular Weight | 60 ± 1.6 kDa | Recombinant Protein Analysis | [8][10] |

| ATP Binding (Kd) | 45.6 ± 2.4 µM | Isothermal Titration Calorimetry (ITC) | [8] |

| ATP Binding (Kd) | 27.8 ± 2.07 µM | Isothermal Titration Calorimetry (ITC) | [9] |

| Caption: Biochemical and Biophysical Properties of FIKK9.1. |

| Inhibitor | Target | IC50 | Assay Type | Reference |

| Compound 1 (1,3-selenazolidin-2-imine derivative) | P. falciparum (Pf3d7) | 3.2 ± 0.27 µg/ml | Parasite Growth Inhibition | [9] |

| Compound 2 (thiophene derivative) | P. falciparum (Pf3d7) | 3.13 ± 0.16 µg/ml | Parasite Growth Inhibition | [9] |

| Emodin | PvFIKK | - | in vitro kinase assay | [9] |

| Caption: In vitro and in vivo efficacy of identified FIKK9.1 inhibitors. |

Experimental Protocols

Detailed experimental methodologies are crucial for the validation and further investigation of FIKK9.1 as a drug target. Below are protocols for key experiments cited in the literature.

Recombinant FIKK9.1 Expression and Purification

-

Gene Cloning: The gene encoding the kinase domain of FIKK9.1 is amplified from P. falciparum cDNA and cloned into a suitable expression vector (e.g., pGEX or pET series) containing an affinity tag (e.g., GST or His-tag).

-

Protein Expression: The expression vector is transformed into a suitable bacterial host strain (e.g., E. coli BL21(DE3)). Protein expression is induced by the addition of IPTG at a specific temperature and for a set duration.

-

Cell Lysis: Bacterial cells are harvested by centrifugation and resuspended in a lysis buffer containing protease inhibitors. Lysis is achieved through sonication or high-pressure homogenization.

-

Affinity Chromatography: The cell lysate is cleared by centrifugation, and the supernatant is loaded onto an affinity chromatography column (e.g., Glutathione-Sepharose for GST-tagged proteins or Ni-NTA for His-tagged proteins).

-

Elution and Dialysis: The bound protein is eluted from the column using a specific eluting agent (e.g., reduced glutathione or imidazole). The eluted protein is then dialyzed against a storage buffer to remove the eluting agent and for buffer exchange.

-

Purity Assessment: The purity of the recombinant protein is assessed by SDS-PAGE and Coomassie blue staining.

In Vitro Kinase Assay

-

Reaction Mixture Preparation: A reaction mixture is prepared in a kinase buffer containing the purified recombinant FIKK9.1, a suitable substrate (e.g., a generic substrate like Myelin Basic Protein or a specific peptide substrate), and the inhibitor compound at various concentrations.

-

Reaction Initiation: The kinase reaction is initiated by the addition of ATP (often radiolabeled [γ-³²P]ATP or [γ-³³P]ATP) to the reaction mixture.

-

Incubation: The reaction is allowed to proceed for a specific time at an optimal temperature (e.g., 30°C).

-

Reaction Termination: The reaction is stopped by adding a stop solution (e.g., SDS-PAGE loading buffer or spotting the mixture onto phosphocellulose paper).

-

Detection of Phosphorylation:

-

SDS-PAGE and Autoradiography: If using a protein substrate, the reaction products are separated by SDS-PAGE, and the gel is dried and exposed to an X-ray film to visualize the phosphorylated substrate.

-

Phosphocellulose Paper and Scintillation Counting: If using a peptide substrate, the reaction mixture is spotted onto phosphocellulose paper, which is then washed to remove unincorporated radiolabeled ATP. The amount of incorporated phosphate is quantified using a scintillation counter.

-

-

Data Analysis: The kinase activity is determined by measuring the amount of phosphate transferred to the substrate. IC50 values for inhibitors are calculated by plotting the percentage of inhibition against the inhibitor concentration and fitting the data to a dose-response curve.

Isothermal Titration Calorimetry (ITC) for ATP Binding

-

Sample Preparation: Purified recombinant FIKK9.1 is placed in the sample cell of the ITC instrument, and a concentrated solution of ATP is loaded into the injection syringe. Both solutions are prepared in the same buffer to minimize heat of dilution effects.

-

Titration: A series of small injections of the ATP solution are made into the protein solution while the heat change associated with each injection is measured.

-

Data Acquisition: The heat released or absorbed during the binding event is recorded as a function of the molar ratio of ATP to protein.

-

Data Analysis: The resulting titration curve is fitted to a suitable binding model (e.g., a one-site binding model) to determine the dissociation constant (Kd), stoichiometry (n), and enthalpy of binding (ΔH).

Visualizations

Signaling Pathway of FIKK9.1 in Host Cell Modification

Caption: Proposed signaling pathway of FIKK9.1 in the infected red blood cell.

Experimental Workflow for FIKK9.1 Inhibitor Screening

Caption: A typical experimental workflow for identifying and validating FIKK9.1 inhibitors.

Conclusion

FIKK9.1 represents a promising and relatively unexplored target for the development of novel antimalarial therapeutics. Its essentiality for parasite survival, coupled with its structural divergence from human kinases, provides a solid foundation for a target-based drug discovery program. The identification of small molecule inhibitors, such as substituted 1,3-selenazolidin-2-imines and thiophenes, demonstrates the druggability of this target.[9] Future efforts should focus on the discovery of more potent and selective FIKK9.1 inhibitors and a deeper elucidation of its precise roles in parasite biology. Such research holds the potential to deliver a new class of antimalarial drugs that can combat the growing threat of drug resistance.

References

- 1. malariaworld.org [malariaworld.org]

- 2. pubs.acs.org [pubs.acs.org]

- 3. FIKK Kinase, a Ser/Thr Kinase Important to Malaria Parasites, Is Inhibited by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 4. The fast-evolving FIKK kinase family of Plasmodium falciparum can be inhibited by a single compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. malariaworld.org [malariaworld.org]

- 6. The fast-evolving FIKK kinase family of Plasmodium falciparum can be inhibited by a single compound | Crick [crick.ac.uk]

- 7. An Exported Kinase Family Mediates Species-Specific Erythrocyte Remodelling and Virulence in Human Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Plasmodium falciparum FIKK9.1 is a monomeric serine-threonine protein kinase with features to exploit as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]

- 10. malariaworld.org [malariaworld.org]

- 11. research.monash.edu [research.monash.edu]

An In-depth Technical Guide to the Structural and Biochemical Features of Plasmodium falciparum FIKK9.1

Authored for: Researchers, Scientists, and Drug Development Professionals

Abstract

Plasmodium falciparum, the deadliest agent of human malaria, exports a family of serine/threonine kinases, designated FIKK, into the host erythrocyte to orchestrate a comprehensive remodeling that supports parasite survival and virulence. Among these, FIKK9.1 (PF3D7_0936100) has been identified as an essential kinase for the parasite's asexual blood stage development. This technical guide provides a detailed overview of the current knowledge on the structural biology, biochemical activity, cellular function, and key experimental methodologies associated with P. falciparum FIKK9.1. This document synthesizes published data to serve as a comprehensive resource for researchers investigating malaria pathogenesis and developing novel antimalarial therapeutics targeting this essential kinase.

Introduction to the FIKK Kinase Family

The P. falciparum genome encodes a unique family of approximately 20 serine/threonine protein kinases characterized by a conserved Phe-Ile-Lys-Lys motif, from which the "FIKK" name is derived.[1][2] This family underwent a significant expansion in the Laverania subgenus, which includes P. falciparum.[1][3] A majority of FIKK kinases, including FIKK9.1, possess a PEXEL (Plasmodium Export Element) motif, which directs their transport from the parasite into the host red blood cell (RBC) cytoplasm.[4][5] Once exported, these kinases phosphorylate a range of parasite and host proteins, profoundly altering the host cell's mechanical properties, permeability, and antigen presentation, all of which are crucial for parasite virulence and immune evasion.[4][6][7] FIKK9.1 is considered essential for parasite survival during the intraerythrocytic stages, making it a high-priority target for antimalarial drug discovery.[4]

Structural Biology of FIKK9.1

Structural and biophysical characterization has revealed that FIKK9.1 is a monomeric protein with a distinct two-domain architecture.[8]

-

N-Terminal Domain: Contains a Forkhead-Associated (FHA)-like domain. FHA domains are phosphopeptide recognition modules, suggesting a potential role in binding to previously phosphorylated proteins, although specific interacting partners for this domain in FIKK9.1 have not yet been identified.

-

C-Terminal Kinase Domain: Possesses the canonical bi-lobal structure typical of eukaryotic protein kinases, where ATP and protein substrates bind in a cleft between the N- and C-lobes.[4][8] However, the FIKK family kinase domain is considered atypical as it lacks the canonical glycine-rich loop (GxGxxG) typically involved in coordinating the phosphate groups of ATP.[1] Despite this, the domain contains conserved residues essential for ATP binding and catalysis.[4][8]

Structural modeling indicates a well-defined ATP-binding pocket that is structurally divergent from human kinases, presenting an opportunity for the development of parasite-specific inhibitors.[4][8]

Biochemical Properties and Quantitative Data

FIKK9.1 functions as a serine/threonine kinase, catalyzing the transfer of the γ-phosphate from ATP to the hydroxyl group of serine or threonine residues on its substrates. Its biochemical characteristics have been partially elucidated through studies using recombinant protein.

Data Presentation: Quantitative Parameters

The following table summarizes the known quantitative biochemical and biophysical data for P. falciparum FIKK9.1.

| Parameter | Value | Method | Reference |

| Molecular Weight | 60 ± 1.6 kDa | Size Exclusion Chromatography | [8] |

| Oligomeric State | Monomer | Size Exclusion Chromatography | [8] |

| ATP Binding Affinity (Kd) | 45.6 ± 2.4 µM | Isothermal Titration Calorimetry | [8] |

| ATP Binding Affinity (Kd) | 27.8 ± 2.07 µM | Isothermal Titration Calorimetry | [4] |

Note: The Michaelis constant (Km) and catalytic rate constant (kcat) for FIKK9.1 with respect to ATP or its protein substrates have not been reported in the reviewed literature. The two reported dissociation constant (Kd) values for ATP are from separate studies and may reflect differences in experimental conditions or recombinant protein constructs.

Substrate Specificity

FIKK9.1 has been shown to phosphorylate key components of the host erythrocyte membrane skeleton. A recent study using an oriented peptide array library identified a preference for acidophilic substrates.[9]

-

Known Host Protein Substrates:

-

Identified Peptide Substrate:

-

A peptide with the sequence MFDFHYTLGPMWGTL (P277) was identified from a combinatorial library as a preferred substrate.[8]

-

Cellular Localization and Putative Signaling Pathway

FIKK9.1 exhibits a complex subcellular localization pattern, reflecting its journey from synthesis within the parasite to its site of action in the host cell. It has been detected in the parasite cytosol, the apicoplast, and Maurer's clefts—parasite-derived membranous structures in the host cytoplasm that function as sorting hubs for exported proteins.[4][8] From the Maurer's clefts, FIKK9.1 is released into the infected RBC (iRBC) cytosol, where it interacts with the host cytoskeleton.

The primary role of FIKK9.1 appears to be the modulation of the iRBC's biomechanical properties. Phosphorylation of cytoskeletal components like spectrin and ankyrin by parasite kinases is known to increase membrane rigidity and decrease deformability.[10][11][12] These alterations are critical for the parasite's survival, as they contribute to the iRBC's ability to withstand circulatory shear stress and avoid clearance by the spleen.

Caption: Putative signaling pathway of FIKK9.1 in the infected erythrocyte.

Experimental Protocols & Workflows

The characterization of FIKK9.1 relies on a combination of molecular biology, biochemical, and cell biology techniques. Below are detailed methodologies for key experiments.

Recombinant Protein Expression and Purification

This protocol describes the expression of His-tagged FIKK9.1 in E. coli and subsequent purification by Immobilized Metal Affinity Chromatography (IMAC).

Workflow:

Caption: Workflow for recombinant FIKK9.1 expression and purification.

Methodology:

-

Transformation: Transform E. coli expression strains (e.g., BL21(DE3) CodonPlus) with a pET-based vector containing the codon-optimized FIKK9.1 coding sequence with an N- or C-terminal 6xHis tag.

-

Culture Growth: Inoculate a starter culture in LB medium with appropriate antibiotics. Use this to inoculate a larger volume of culture and grow at 37°C with shaking until the OD600 reaches 0.6-0.8.

-

Induction: Cool the culture to 18-25°C and induce protein expression by adding IPTG to a final concentration of 0.1-0.5 mM. For Plasmodium proteins, using chaperone co-expression plasmids can improve solubility.

-

Harvesting: Continue to incubate for 16-18 hours at the lower temperature. Harvest the cells by centrifugation (e.g., 6,000 x g for 15 minutes at 4°C).

-

Lysis: Resuspend the cell pellet in lysis buffer (e.g., 50 mM Tris-HCl pH 8.0, 300 mM NaCl, 10 mM imidazole, 1 mM PMSF, protease inhibitor cocktail). Lyse cells by sonication on ice.

-

Clarification: Centrifuge the lysate at high speed (e.g., 20,000 x g for 30 minutes at 4°C) to pellet cell debris.

-

IMAC Purification: Apply the clarified supernatant to a pre-equilibrated Ni-NTA resin column.

-

Washing: Wash the column with 10-20 column volumes of wash buffer (lysis buffer with 20-40 mM imidazole) to remove weakly bound, non-specific proteins.

-

Elution: Elute the bound His-tagged FIKK9.1 with elution buffer (lysis buffer with 250-500 mM imidazole).

-

Quality Control: Analyze eluted fractions by SDS-PAGE for purity and confirm protein identity by Western blot using an anti-His antibody. Pool pure fractions and dialyze into a suitable storage buffer (e.g., containing glycerol for cryopreservation).

In Vitro Kinase Assay

This protocol measures the ability of recombinant FIKK9.1 to phosphorylate a substrate, typically using radiolabeled [γ-32P]ATP.

Workflow:

Caption: Workflow for a radioactive in vitro kinase assay.

Methodology:

-

Reaction Setup: In a microcentrifuge tube, prepare a reaction mixture containing:

-

Kinase reaction buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl2, 1 mM DTT).

-

Substrate (e.g., 1-5 µg of a generic substrate like myelin basic protein, or specific substrates like purified ankyrin or RBC ghosts).

-

Purified recombinant FIKK9.1 (e.g., 50-200 ng).

-

Water to final volume (e.g., 20 µL).

-

-

Initiation: Start the reaction by adding 5 µL of ATP mix (e.g., 100 µM cold ATP spiked with 5-10 µCi [γ-32P]ATP).

-

Incubation: Incubate the reaction at 30°C for a set time (e.g., 30 minutes).

-

Termination: Stop the reaction by adding 4x SDS-PAGE loading buffer and boiling for 5 minutes.

-

Analysis: Separate the reaction products by SDS-PAGE. Stain the gel with Coomassie Blue to ensure equal protein loading, then dry the gel.

-

Detection: Expose the dried gel to a phosphor screen or autoradiography film to detect the incorporation of 32P into the substrate. The intensity of the band corresponds to the kinase activity.

Isothermal Titration Calorimetry (ITC)

ITC is used to directly measure the binding affinity (Kd) and thermodynamics of the interaction between FIKK9.1 and ATP.

Workflow:

Caption: Workflow for Isothermal Titration Calorimetry (ITC).

Methodology:

-

Sample Preparation:

-

Dialyze purified FIKK9.1 (e.g., to a final concentration of 10-50 µM) extensively against the ITC buffer (e.g., 20 mM HEPES pH 7.5, 150 mM NaCl, 10 mM MgCl2).

-

Prepare a concentrated stock of ATP (e.g., 1-2 mM) using the final dialysis buffer to ensure a perfect buffer match.

-

Accurately determine the concentrations of both protein and ligand.

-

-

Instrument Setup: Thoroughly clean the ITC instrument. Degas both protein and ligand solutions for 10-15 minutes immediately prior to the experiment.

-

Loading: Load the FIKK9.1 solution into the sample cell and the ATP solution into the injection syringe.

-

Experiment: Set the experimental temperature (e.g., 25°C). Perform a series of small, timed injections (e.g., 20-30 injections of 1-2 µL each) of the ATP solution into the protein-filled cell.

-

Data Acquisition: The instrument measures the minute heat changes that occur upon binding after each injection.

-

Analysis: Integrate the raw heat flow data to obtain the enthalpy change per injection. Plot these values against the molar ratio of ATP to FIKK9.1. Fit the resulting binding isotherm to a suitable model (e.g., one-site binding) to calculate the Kd, binding enthalpy (ΔH), and stoichiometry (n).

Immunofluorescence Assay (IFA)

IFA is used to determine the subcellular localization of FIKK9.1 in infected erythrocytes.

Workflow:

Caption: Workflow for an Immunofluorescence Assay (IFA).

Methodology:

-

Smear Preparation: Prepare thin smears of synchronized P. falciparum-infected erythrocytes on glass slides and allow them to air dry.

-

Fixation: Fix the cells. A common method is to incubate slides in a solution of 4% paraformaldehyde (PFA) and 0.0075% glutaraldehyde in PBS for 30 minutes. Alternatively, fixation with ice-cold methanol for 10 minutes can be used.

-

Permeabilization: Wash the slides with PBS and permeabilize the cell membranes by incubating with 0.1% Triton X-100 in PBS for 10 minutes.

-

Blocking: Wash with PBS and block non-specific antibody binding by incubating with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour at room temperature.

-

Primary Antibody: Incubate the slides with the primary antibody (e.g., a rabbit polyclonal anti-FIKK9.1 or an antibody against an epitope tag if using a transgenic line) diluted in blocking buffer for 1-2 hours.

-

Washing: Wash the slides three times with PBS.

-

Secondary Antibody: Incubate with a fluorophore-conjugated secondary antibody (e.g., Alexa Fluor 488 goat anti-rabbit IgG) diluted in blocking buffer for 1 hour in the dark. Co-staining with markers for specific compartments (e.g., anti-MAHRP1 for Maurer's clefts) can be performed simultaneously.

-

Staining and Mounting: Wash three times with PBS. During the second wash, add DAPI to stain the parasite nucleus. Perform a final wash and mount a coverslip using an antifade mounting medium.

-

Imaging: Visualize the slides using a fluorescence or confocal microscope to determine the subcellular localization of FIKK9.1.

Conclusion and Future Directions

P. falciparum FIKK9.1 is an essential, exported serine/threonine kinase that plays a critical role in host erythrocyte remodeling. Its unique structural features, divergence from human kinases, and essentiality for parasite survival make it a compelling target for novel antimalarial therapies. This guide has consolidated the existing structural and biochemical data, outlined its cellular function in modulating host cell rigidity, and provided detailed workflows for its characterization.

Significant gaps in our understanding remain. The precise kinetic parameters (Km, kcat) of FIKK9.1 are yet to be determined, and a comprehensive map of its protein-protein interaction network is needed to fully delineate its role in the complex signaling cascades that govern parasite virulence. Future research focused on these areas will be invaluable for validating FIKK9.1 as a drug target and for designing specific, potent inhibitors to combat malaria.

References

- 1. biorxiv.org [biorxiv.org]

- 2. tandfonline.com [tandfonline.com]

- 3. researchgate.net [researchgate.net]

- 4. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. A novel FIKK kinase regulates the development of mosquito and liver stages of the malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 6. An Exported Kinase Family Mediates Species-Specific Erythrocyte Remodelling and Virulence in Human Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 7. The fast-evolving FIKK kinase family of Plasmodium falciparum can be inhibited by a single compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Plasmodium falciparum FIKK9.1 is a monomeric serine-threonine protein kinase with features to exploit as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. Phosphorylation of erythrocyte membrane and cytoskeleton proteins in cells infected with Plasmodium falciparum - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Host Cytoskeleton Remodeling throughout the Blood Stages of Plasmodium falciparum - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Interaction of Fikk9.1-IN-1 with ATP-Binding Residues

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the interaction between the inhibitor Fikk9.1-IN-1 and the ATP-binding residues of Plasmodium falciparum Fikk9.1 kinase, a critical enzyme for parasite survival. This document details the quantitative binding data, experimental methodologies, and the underlying signaling pathways, offering valuable insights for antimalarial drug development.

Introduction to Fikk9.1 Kinase

The Plasmodium falciparum FIKK kinase family is a group of serine/threonine kinases characterized by a conserved phenylalanine-isoleucine-lysine-lysine (FIKK) motif.[1] These kinases are largely exclusive to the Apicomplexan phylum and are absent in humans, making them attractive targets for novel antimalarial therapies.[2] The FIKK family has significantly expanded in P. falciparum, with many members being exported into the host red blood cell to mediate host cell remodeling and parasite virulence.[3]

Fikk9.1, in particular, is an essential kinase for the parasite's survival during its erythrocytic stages.[1] It is localized in the parasite's cytoplasm, Maurer's clefts, and the apicoplast, suggesting its involvement in various crucial cellular processes.[4] Inhibition of Fikk9.1 has been shown to disrupt the parasite life cycle, leading to parasite death.[1]

The ATP-Binding Pocket of Fikk9.1

The catalytic domain of Fikk9.1 features a well-defined ATP-binding pocket. Unlike many eukaryotic kinases, FIKK kinases lack the canonical glycine-rich loop (G-loop) typically involved in ATP binding.[5] Despite this, Fikk9.1 effectively binds ATP. Mutational studies have identified several key residues as crucial for ATP binding: Val-244, Met-245, Lys-320, Lys-324, and Glu-366 .[4] The phosphate groups of ATP are anchored by the conserved lysine residues (Lys-320 and Lys-324), a common feature in kinase active sites.[1]

Fikk9.1-IN-1: A Potent Inhibitor

Fikk9.1-IN-1 (also referred to as Compound 1 in some literature) is a small molecule inhibitor that has demonstrated significant antimalarial activity by targeting Fikk9.1.[1] It acts as a competitive inhibitor, occupying the ATP-binding pocket and thereby preventing the kinase from phosphorylating its substrates.[1]

Quantitative Interaction Data

The interaction of Fikk9.1-IN-1 and ATP with the Fikk9.1 kinase has been characterized by various biophysical and biochemical assays. The key quantitative data are summarized in the tables below.

| Ligand | Parameter | Value | Method | Reference |

| Fikk9.1-IN-1 | IC50 | 2.68 µg/mL | Antimalarial Activity Assay | [1] |

| Fikk9.1-IN-1 | Binding Energy | -7.84 kcal/mol | Molecular Docking | [1] |

| ATP | Kd | 27.8 ± 2.07 µM | Isothermal Titration Calorimetry (ITC) | [1] |

| ATP | Binding Energy | -6.21 kcal/mol | Molecular Docking | [1] |

Table 1: Quantitative data for ligand interaction with Fikk9.1.

The binding energy of Fikk9.1-IN-1 is lower (more favorable) than that of ATP, suggesting a strong interaction with the kinase's active site.[1]

Interaction with ATP-Binding Residues

Molecular docking and LigPlot analysis have revealed that Fikk9.1-IN-1 forms extensive hydrophobic and non-bonding interactions with the active site residues of Fikk9.1. While a detailed list of all interacting residues from a LigPlot was not explicitly available in the searched literature, the strong inhibitory effect and competitive binding mode strongly indicate that Fikk9.1-IN-1 directly engages with the key ATP-binding residues, including Val-244, Met-245, Lys-320, and Lys-324, to block ATP binding.[1]

Experimental Protocols

This section provides an overview of the key experimental methodologies used to characterize the Fikk9.1-IN-1 interaction.

Recombinant Kinase Expression and Purification

-

Objective: To produce active Fikk9.1 kinase for in vitro assays.

-

Method: The kinase domain of P. vivax FIKK (a close homolog) was expressed in E. coli and purified. The activity of the recombinant kinase was confirmed by its ability to autophosphorylate and phosphorylate a known substrate, human dematin.[6][7]

Kinase Inhibition Assay

-

Objective: To determine the inhibitory activity of compounds against Fikk9.1.

-

Method (ADP-Glo™ Kinase Assay):

-

The kinase reaction is performed by incubating the recombinant FIKK kinase domain (e.g., 100 nM) with ATP (e.g., 10 µM) and a suitable substrate in a kinase buffer (e.g., 20 mM MOPS, 10 mM MgCl₂, 10 mM MnCl₂, pH 7.4).[5]

-

The inhibitor (Fikk9.1-IN-1) is added at varying concentrations.

-

The amount of ADP produced, which is proportional to kinase activity, is quantified using the ADP-Glo™ reagent system.

-

The IC₅₀ value is determined by plotting the percentage of inhibition against the inhibitor concentration.

-

Isothermal Titration Calorimetry (ITC)

-

Objective: To determine the binding affinity (Kd), stoichiometry (n), and thermodynamic parameters (ΔH, ΔS) of ligand binding to Fikk9.1.

-

Method:

-

The recombinant Fikk9.1 protein is placed in the sample cell of the calorimeter, and the ligand (ATP or inhibitor) is in the injection syringe.

-

Both the protein and ligand solutions must be in identical, degassed buffer to minimize heats of dilution.[8]

-

A series of small, precise injections of the ligand into the protein solution is performed.

-

The heat released or absorbed upon binding is measured for each injection.

-

The resulting data are fitted to a binding model to calculate the thermodynamic parameters.[9] For the interaction between ATP and Fikk9.1, a Kd of 45.6 ± 2.4 µM was determined using this method.[4]

-

Molecular Docking

-

Objective: To predict the binding mode and estimate the binding energy of an inhibitor within the ATP-binding pocket of Fikk9.1.

-

Method:

-

A 3D structural model of the Fikk9.1 kinase domain is generated or obtained.

-

A library of potential inhibitors, including Fikk9.1-IN-1, is prepared in a suitable 3D format.

-

A docking program (e.g., AutoDock) is used to systematically sample different conformations and orientations of the inhibitor within the defined ATP-binding site of the kinase.[2]

-

The binding poses are scored based on a force field that estimates the binding free energy.

-

The resulting docked complexes are analyzed to identify key interactions (hydrogen bonds, hydrophobic contacts) between the inhibitor and the protein residues.[2]

-

Visualizations

Fikk9.1 Signaling Pathway

The following diagram illustrates the proposed signaling pathway involving Fikk9.1 in P. falciparum-infected erythrocytes. Fikk9.1 is exported from the parasite and is involved in the phosphorylation of host and parasite proteins, contributing to erythrocyte remodeling and parasite virulence.

Caption: Proposed signaling pathway of Fikk9.1 in infected erythrocytes.

Experimental Workflow for Fikk9.1-IN-1 Characterization

The following diagram outlines the typical experimental workflow for identifying and characterizing inhibitors of Fikk9.1.

Caption: Workflow for Fikk9.1 inhibitor identification and characterization.

Logical Relationship of Fikk9.1-IN-1 Inhibition

This diagram illustrates the logical relationship of the competitive inhibition of Fikk9.1 by Fikk9.1-IN-1.

Caption: Competitive inhibition of Fikk9.1 by Fikk9.1-IN-1 at the ATP-binding site.

References

- 1. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]

- 2. tandfonline.com [tandfonline.com]

- 3. An Exported Kinase Family Mediates Species-Specific Erythrocyte Remodelling and Virulence in Human Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 4. malariaworld.org [malariaworld.org]

- 5. biorxiv.org [biorxiv.org]

- 6. FIKK Kinase, a Ser/Thr Kinase Important to Malaria Parasites, Is Inhibited by Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pubs.acs.org [pubs.acs.org]

- 8. sites.krieger.jhu.edu [sites.krieger.jhu.edu]

- 9. Isothermal Titration Calorimetry | Biomolecular Interactions Facility | The Huck Institutes (en-US) [huck.psu.edu]

Subcellular localization of FIKK9.1 in infected red blood cells

An In-Depth Technical Guide to the Subcellular Localization of FIKK9.1 in Plasmodium falciparum-Infected Red Blood Cells

Introduction

The FIKK kinase family, a group of serine/threonine protein kinases unique to the Apicomplexa phylum, plays a crucial role in the lifecycle and pathogenicity of Plasmodium falciparum, the parasite responsible for the most severe form of human malaria.[1][2] This family expanded significantly in the Laverania subgenus, which includes P. falciparum, from a single ancestral gene to a family of approximately 20 kinases.[1][3] Most of these, unlike their single, non-exported ancestor (FIKK8), are exported into the host red blood cell (RBC).[1][3]

This guide focuses on FIKK9.1, a member of this expanded kinase family. Genetic knockout studies have demonstrated that FIKK9.1 is essential for the survival of the parasite during its asexual erythrocytic stages.[4][5] Its diverse localization within both the parasite and the infected red blood cell (iRBC) suggests it plays multiple, critical roles in host cell remodeling and parasite development.[4][5][6] Understanding the precise subcellular distribution of FIKK9.1 is therefore fundamental for elucidating its function and for its validation as a potential therapeutic target for novel antimalarial drugs.[4]

Subcellular Localization of FIKK9.1

Co-localization and immunofluorescence studies have revealed that FIKK9.1 has a multi-compartmental distribution, being found within the parasite itself and also exported into the host cell.[4][5][6]

-

Parasite Cytosol: A significant portion of FIKK9.1 resides within the parasite's own cytosol.[6][7]

-

Apicoplast: The protein has been identified in the apicoplast, a non-photosynthetic plastid organelle essential for parasite metabolism, suggesting a role in processes like fatty acid or isoprenoid synthesis.[4][6]

-

Infected Red Blood Cell (iRBC): FIKK9.1 is exported from the parasite into the host erythrocyte's cytoplasm.[4][5][6]

-

Maurer's Clefts: During its transit into the host cell, FIKK9.1 localizes to the Maurer's clefts.[3][4][5][8][9] These parasite-derived membranous structures are critical hubs for sorting and trafficking parasite proteins, including the major virulence factor PfEMP1, to the iRBC surface.[5]

Data Presentation: Summary of FIKK9.1 Localization

The following table summarizes the reported subcellular locations of FIKK9.1. Currently, the literature provides qualitative descriptions rather than quantitative measurements of the protein's distribution across these compartments.

| Subcellular Compartment | Host or Parasite | Description | References |

| Cytosol | Parasite | A baseline pool of the kinase is maintained within the parasite. | [6][7] |

| Apicoplast | Parasite | A component of the kinase is trafficked to this essential organelle. | [4][6] |

| Maurer's Clefts | iRBC (Parasite-derived) | Utilized as a trafficking station for export into the host cell. | [3][4][5] |

| Cytosol | iRBC (Host) | The kinase is exported into the host cell cytoplasm to interact with host proteins. | [4][5][6] |

Experimental Protocols

The primary method for determining the subcellular localization of FIKK9.1 is the Immunofluorescence Assay (IFA), often in conjunction with co-localization markers for specific organelles.

Protocol: Immunofluorescence Assay (IFA) for FIKK9.1 Localization

This protocol outlines the key steps for visualizing FIKK9.1 in iRBCs.

-

Parasite Culture and Synchronization:

-

P. falciparum (e.g., 3D7 strain) is cultured in human O+ erythrocytes in RPMI-1640 medium supplemented with Albumax II, hypoxanthine, and gentamicin.

-

Cultures are maintained at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

-

Parasites are synchronized to a specific life-cycle stage (e.g., late trophozoite/early schizont) using methods like sorbitol lysis or magnetic-activated cell sorting (MACS).

-

-

Cell Preparation and Fixation:

-

A thin smear of the iRBC culture is prepared on a glass slide and air-dried.

-

Cells are fixed for 10 minutes at room temperature with a solution of 4% paraformaldehyde and 0.0075% glutaraldehyde in phosphate-buffered saline (PBS).

-

-

Permeabilization and Blocking:

-

Cells are permeabilized with 0.1% Triton X-100 in PBS for 10 minutes to allow antibody access to intracellular targets.

-

Slides are washed three times with PBS.

-

Non-specific antibody binding is blocked by incubating the slides with 3% Bovine Serum Albumin (BSA) in PBS for 1 hour.

-

-

Antibody Incubation:

-

Primary Antibodies: The slides are incubated overnight at 4°C with a cocktail of primary antibodies diluted in the blocking buffer. This includes:

-

Anti-FIKK9.1 antibody (e.g., rabbit polyclonal).

-

Antibodies for co-localization markers (e.g., mouse monoclonal anti-MAHRP1 for Maurer's clefts, or anti-ACP for the apicoplast).

-

-

Secondary Antibodies: After washing three times with PBS, slides are incubated for 1 hour at room temperature in the dark with fluorophore-conjugated secondary antibodies (e.g., Alexa Fluor 488 goat anti-rabbit IgG and Alexa Fluor 594 goat anti-mouse IgG).

-

-

Staining and Mounting:

-

Nuclei are counterstained with 4′,6-diamidino-2-phenylindole (DAPI) for 5 minutes.

-

Slides are washed a final time and mounted with an anti-fade mounting medium.

-

-

Microscopy and Image Analysis:

-

Images are captured using a confocal laser scanning microscope.

-

Separate channels for each fluorophore are imaged and subsequently merged to determine the degree of co-localization between FIKK9.1 and the organelle-specific markers.

-

Visualizations: Workflows and Pathways

The following diagrams illustrate the experimental workflow and the putative trafficking pathway of FIKK9.1.

Caption: Experimental workflow for FIKK9.1 subcellular localization via IFA.

Caption: Putative trafficking and signaling pathway of exported FIKK9.1.

Functional Implications and Future Directions

The localization of FIKK9.1 to multiple compartments underscores its essential and pleiotropic roles. Its presence in the apicoplast points to a function in parasite metabolism, while its export to the iRBC cytosol and interaction with Maurer's clefts strongly implicates it in host cell remodeling and the trafficking of virulence proteins.[4][5]

Notably, FIKK9.1 has been shown to phosphorylate key components of the RBC cytoskeleton, including spectrin, ankyrin, and band-3.[6][7] These modifications are likely involved in altering the mechanical properties of the iRBC, such as increasing its rigidity, which is a hallmark of P. falciparum infection and contributes to disease pathology.

The essentiality of FIKK9.1 for parasite survival, combined with its structural divergence from human kinases, makes it an attractive target for drug development.[4] Future research should focus on obtaining quantitative data on its compartmental distribution, identifying its full range of substrates in both the parasite and the host cell, and elucidating the specific signaling pathways it governs. This deeper understanding will be critical for designing targeted inhibitors to disrupt its function and combat malaria.

References

- 1. An Exported Kinase Family Mediates Species-Specific Erythrocyte Remodelling and Virulence in Human Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. journals.plos.org [journals.plos.org]

- 3. biorxiv.org [biorxiv.org]

- 4. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Identification of essential exported Plasmodium falciparum protein kinases in malaria-infected red blood cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Plasmodium falciparum FIKK9.1 is a monomeric serine-threonine protein kinase with features to exploit as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. malariaworld.org [malariaworld.org]

- 8. researchgate.net [researchgate.net]

- 9. biorxiv.org [biorxiv.org]

Investigating the Substrate Specificity of FIKK9.1 Kinase: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The Plasmodium falciparum FIKK kinase family, a group of serine/threonine kinases exported into the host red blood cell, plays a pivotal role in parasite pathogenesis and survival. Among these, FIKK9.1 has been identified as essential for the parasite's lifecycle, making it a promising target for novel antimalarial therapies. A comprehensive understanding of its substrate specificity is paramount for the development of targeted inhibitors. This technical guide provides a consolidated overview of the current knowledge on FIKK9.1 substrate specificity, including its biochemical properties, identified substrates, and relevant experimental protocols. Furthermore, it outlines the putative signaling pathway of FIKK9.1 and presents a detailed workflow for the identification of its substrates, offering a valuable resource for researchers in the field of malaria drug discovery.

Introduction to the FIKK Kinase Family

The FIKK kinases are a family of 18-26 serine/threonine kinases that are uniquely exported into the host erythrocyte by Plasmodium parasites of the Laverania clade, which includes the virulent human pathogen P. falciparum.[1] These kinases are characterized by a conserved Phe-Ile-Lys-Lys (FIKK) motif located N-terminal to the kinase domain.[1] Unlike many other kinases, they lack the canonical glycine-rich ATP-binding motif.[1] The expansion and diversification of this kinase family in P. falciparum suggest their critical role in host cell remodeling and parasite virulence.[2][3] While some FIKK kinases have overlapping functions, many possess unique phosphorylation fingerprints, indicating distinct roles in parasite biology.[4]

Biochemical Properties of FIKK9.1

FIKK9.1 is a monomeric serine-threonine protein kinase essential for the survival of P. falciparum during its erythrocytic stages.[5] It is localized within the parasite cytosol and is also trafficked to the apicoplast and infected red blood cell (IRBC).[5] Structural analysis reveals that FIKK9.1 consists of an N-terminal Forkhead-associated (FHA)-like domain and a C-terminal kinase domain with a well-defined ATP-binding pocket.[5]

Quantitative Data on FIKK9.1

| Parameter | Value | Reference |

| Native Molecular Weight | 60 ± 1.6 kDa | [5] |

| ATP Binding Dissociation Constant (Kd) | 45.6 ± 2.4 µM | [5] |

| ATP Binding Dissociation Constant (Kd) | 27.8 ± 2.07 µM | [4] |

Substrate Specificity of FIKK9.1

The precise substrate specificity of FIKK9.1 is an active area of investigation. To date, several potential substrates have been identified, primarily components of the red blood cell cytoskeleton.

Identified Substrates of FIKK9.1

| Substrate | Cellular Location | Evidence | Reference |

| Spectrin | Red Blood Cell Cytoskeleton | In vitro phosphorylation | [5] |

| Ankyrin | Red Blood Cell Cytoskeleton | In vitro phosphorylation | [5] |

| Band-3 | Red Blood Cell Membrane | In vitro phosphorylation | [5] |

| Bovine Serum Albumin (BSA) | - (Model Substrate) | In vitro phosphorylation | [4] |

Putative Phosphorylation Motif

A definitive consensus phosphorylation motif for FIKK9.1 has not yet been experimentally validated. However, a peptide with the sequence MFDFHYTLGPMWGTL (P277) has been shown to fit favorably into the binding pocket of FIKK9.1, suggesting a preference for certain residues surrounding the phosphorylation site.[5] Further studies utilizing peptide library screening and mutational analysis are required to elucidate the precise recognition motif.

FIKK9.1 Signaling Pathway

The signaling cascade involving FIKK9.1 is understood to be crucial for parasite survival and the modification of the host cell. While the complete pathway with all its upstream regulators and downstream effectors is yet to be fully elucidated, a putative pathway can be constructed based on current evidence. FIKK9.1 is believed to be involved in the trafficking of virulence proteins and may play a role in pathways related to drug-induced stress.[4] Its phosphorylation of host cytoskeletal proteins suggests a role in altering the mechanical properties of the infected red blood cell, which is critical for parasite survival and egress.

Caption: Putative signaling pathway of FIKK9.1 kinase in P. falciparum-infected erythrocytes.

Experimental Protocols for Substrate Identification

The identification of kinase substrates is a multi-step process that often involves a combination of in silico, in vitro, and in vivo approaches. Below are detailed methodologies for key experiments.

In Vitro Kinase Assay for FIKK9.1

This protocol describes a general framework for assessing the phosphorylation of a putative substrate by recombinant FIKK9.1 in vitro.

Materials:

-

Recombinant, purified FIKK9.1 kinase

-

Putative substrate protein or peptide

-

Kinase buffer (e.g., 25 mM Tris-HCl pH 7.5, 10 mM MgCl₂, 1 mM DTT)

-

[γ-³²P]ATP or unlabeled ATP

-

SDS-PAGE gels and reagents

-

Phosphorimager or anti-phosphoserine/threonine antibodies for Western blotting

Procedure:

-

Prepare the kinase reaction mixture in a microcentrifuge tube on ice. A typical 25 µL reaction includes:

-

5 µL of 5x Kinase Buffer

-

1-5 µg of substrate protein

-

100-200 ng of recombinant FIKK9.1

-

5 µL of 100 µM ATP (containing [γ-³²P]ATP for radioactive detection)

-

Nuclease-free water to a final volume of 25 µL

-

-

Initiate the reaction by adding the ATP solution and incubate at 30°C for 30 minutes.

-

Terminate the reaction by adding 5 µL of 6x SDS-PAGE loading buffer.

-

Boil the samples at 95°C for 5 minutes.

-

Separate the proteins by SDS-PAGE.

-

For radioactive detection:

-

Dry the gel.

-

Expose the dried gel to a phosphor screen and visualize using a phosphorimager.

-

-

For non-radioactive detection (Western Blot):

-

Transfer the proteins to a PVDF or nitrocellulose membrane.

-

Block the membrane with 5% BSA or non-fat milk in TBST.

-

Incubate with a primary antibody specific for phosphorylated serine or threonine residues.

-

Wash and incubate with an appropriate HRP-conjugated secondary antibody.

-

Detect the signal using an enhanced chemiluminescence (ECL) substrate.

-

Experimental Workflow for Substrate Identification

A comprehensive approach to identify novel FIKK9.1 substrates can be achieved through a combination of proteomic techniques.

Caption: Experimental workflow for the identification of FI.KK9.1 substrates.

Conclusion and Future Directions

FIKK9.1 represents a validated and promising drug target for the development of novel antimalarial therapeutics. While significant strides have been made in characterizing its biochemical properties and identifying potential substrates, a more detailed understanding of its substrate specificity is crucial for the rational design of potent and selective inhibitors. Future research should focus on:

-

Defining the consensus phosphorylation motif: Utilizing peptide library screening and phosphoproteomic analysis of FIKK9.1 knockout or knockdown parasite lines will be instrumental in determining the precise amino acid sequence recognized by FIKK9.1.

-

Quantitative kinetic analysis: Determining the kinetic parameters (Km and kcat) for the phosphorylation of validated substrates will provide a quantitative measure of substrate preference.

-

Elucidating the complete signaling pathway: Identifying the upstream activators and downstream effectors of FIKK9.1 will provide a more comprehensive picture of its role in parasite biology and pathogenesis.

Addressing these knowledge gaps will not only advance our fundamental understanding of P. falciparum biology but will also significantly contribute to the development of next-generation antimalarial drugs targeting this essential kinase.

References

- 1. An Exported Kinase Family Mediates Species-Specific Erythrocyte Remodelling and Virulence in Human Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. The fast-evolving FIKK kinase family of Plasmodium falciparum can be inhibited by a single compound - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Plasmodium falciparum FIKK9.1 is a monomeric serine-threonine protein kinase with features to exploit as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for In Vitro Culture of Plasmodium falciparum and Evaluation of FIKK9.1 Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

The FIKK kinase family in Plasmodium falciparum, the parasite responsible for the most severe form of malaria, represents a novel class of potential drug targets.[1] These serine/threonine protein kinases are exported into the host red blood cell and are implicated in host cell remodeling and parasite virulence.[1][2] Notably, FIKK9.1 has been identified as a kinase essential for the parasite's survival during its erythrocytic stages, making it a particularly attractive target for antimalarial drug development.[3][4]

This document provides detailed protocols for the in vitro cultivation of P. falciparum and for assessing the activity of potential inhibitors, which can be adapted for compounds targeting FIKK9.1. While a specific experimental protocol for a compound designated "Fikk9.1-IN-1" is not available in the current scientific literature, the methodologies described herein are standard for the in vitro screening of antimalarial drug candidates.

Quantitative Data Summary

The following tables summarize key quantitative data related to the FIKK9.1 kinase and the in vitro antimalarial activity of identified inhibitors.

Table 1: Biochemical Properties of P. falciparum FIKK9.1 Kinase

| Property | Value | Reference |

| Molecular Weight | 60 ± 1.6 kDa | [4][5] |

| ATP Binding Dissociation Constant (Kd) | 27.8 ± 2.07 µM | [3] |

| ATP Binding Dissociation Constant (Kd) | 45.6 ± 2.4 µM | [4][5] |

Table 2: In Vitro Antimalarial Activity of FIKK9.1 Inhibitors against P. falciparum (Pf3D7 strain)

| Compound | IC50 (µg/mL) | Reference |

| Heterocycle 1 (1,3-selenazolidin-2-imine derivative) | 3.2 ± 0.27 | [3] |

| Heterocycle 2 (Thiophene derivative) | 3.13 ± 0.16 | [3] |

Experimental Protocols

In Vitro Cultivation of Asexual Erythrocytic Stages of Plasmodium falciparum

This protocol describes the standard method for the continuous in vitro culture of P. falciparum.

Materials:

-

P. falciparum strain (e.g., 3D7)

-

Human erythrocytes (O+)

-

Complete Medium:

-

RPMI 1640 with L-glutamine and 25 mM HEPES

-

0.5% Albumax I or 10% human serum

-

25 mM Sodium Bicarbonate

-

10 µg/mL Gentamicin

-

0.5 mM Hypoxanthine

-

-

Gas mixture: 5% CO2, 5% O2, 90% N2 or 1% O₂, 5% CO₂, 94% N₂[6][7]

-

37°C incubator

-

Sterile culture flasks

-

Centrifuge

Procedure:

-

Prepare the complete medium and warm it to 37°C.

-

Wash human erythrocytes three times with RPMI 1640.

-

Initiate the culture by adding cryopreserved or existing parasite stock to the complete medium with erythrocytes to achieve a starting parasitemia of ~0.5% and a hematocrit of 2-5%.

-

Place the culture flask in a modular incubator chamber, flush with the gas mixture, and place it in a 37°C incubator.

-

Maintain the culture by changing the medium daily.

-

Monitor the parasitemia every 24-48 hours by preparing a thin blood smear, staining with Giemsa, and counting the number of parasitized red blood cells out of 500-1000 total red blood cells.

-

When the parasitemia reaches 5-8%, sub-culture by adding fresh erythrocytes to reduce the parasitemia back to ~0.5%.

In Vitro Antimalarial Drug Sensitivity Assay

This protocol is used to determine the 50% inhibitory concentration (IC50) of a test compound against P. falciparum.

Materials:

-

Synchronized ring-stage P. falciparum culture at 1% parasitemia and 2% hematocrit.

-

Complete medium

-

Test compound (e.g., a potential FIKK9.1 inhibitor) dissolved in DMSO to create a stock solution.

-

96-well microtiter plates

-

SYBR Green I nucleic acid stain

-

Lysis buffer (20 mM Tris pH 7.5, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

-

Fluorescence plate reader

Procedure:

-

Prepare serial dilutions of the test compound in complete medium in a 96-well plate. Include a no-drug control and a positive control (e.g., Chloroquine).

-

Add 100 µL of the synchronized parasite culture to each well.

-

Incubate the plate for 72-96 hours under the same conditions as the bulk culture.[6]

-

After incubation, lyse the cells by adding 100 µL of lysis buffer containing SYBR Green I to each well.

-

Incubate for 1 hour at room temperature in the dark.

-

Measure the fluorescence using an excitation wavelength of ~485 nm and an emission wavelength of ~530 nm.

-

Calculate the IC50 value by plotting the fluorescence intensity against the log of the drug concentration and fitting the data to a sigmoidal dose-response curve.

Visualizations

Caption: Workflow for in vitro culture and drug sensitivity testing of P. falciparum.

Caption: Putative signaling and functional roles of FIKK9.1 in P. falciparum-infected erythrocytes.

References

- 1. The fast-evolving FIKK kinase family of Plasmodium falciparum can be inhibited by a single compound - PMC [pmc.ncbi.nlm.nih.gov]

- 2. An Exported Kinase Family Mediates Species-Specific Erythrocyte Remodelling and Virulence in Human Malaria - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Plasmodium falciparum FIKK 9.1 kinase modeling to screen and identify potent antimalarial agents from chemical library - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Plasmodium falciparum FIKK9.1 is a monomeric serine-threonine protein kinase with features to exploit as a drug target - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. malariaworld.org [malariaworld.org]

- 6. med.nyu.edu [med.nyu.edu]

- 7. Towards clinically relevant dose ratios for Cabamiquine and Pyronaridine combination using P. falciparum field isolate data - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes and Protocols for Fikk9.1-IN-1 in Kinase Inhibition Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Fikk9.1-IN-1 is a potent inhibitor of the Plasmodium falciparum serine/threonine protein kinase FIKK9.1. This kinase is essential for the parasite's survival, playing a crucial role in protein trafficking and host cell remodeling, making it a promising target for novel antimalarial therapies. Fikk9.1-IN-1 demonstrates anti-malarial activity by interacting with the ATP-binding site of FIKK9.1, thereby disrupting the parasite's life cycle and leading to its death.[1] The FIKK kinase family is unique to Apicomplexan parasites, and their atypical ATP-binding pocket presents an opportunity for the development of selective inhibitors.[2] These application notes provide detailed protocols for utilizing Fikk9.1-IN-1 in in vitro kinase inhibition assays to assess its potency and selectivity against FIKK9.1.

Product Information

| Product Name | Fikk9.1-IN-1 |

| Target | Plasmodium falciparum FIKK9.1 Kinase |

| Mechanism of Action | ATP-competitive inhibitor |

| Biological Activity | Antimalarial agent with an IC50 of 2.68 µg/mL against P. falciparum[1] |

| Molecular Formula | C21H20N4O2S |

| Molecular Weight | 392.48 g/mol |

| CAS Number | 2419543-15-1 |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the putative signaling pathway of FIKK9.1 and the general workflow for a kinase inhibition assay.

Caption: Putative signaling pathway of P. falciparum FIKK9.1 and the inhibitory action of Fikk9.1-IN-1.

Caption: General experimental workflow for a FIKK9.1 kinase inhibition assay.

Experimental Protocols

This section provides detailed protocols for performing a kinase inhibition assay with Fikk9.1-IN-1 using either a generic protein substrate (BSA) or a specific peptide substrate. The recommended detection method is the ADP-Glo™ Kinase Assay, which measures ADP production as a luminescent signal.

Reagents and Materials

-

Recombinant P. falciparum FIKK9.1 (expressed in E. coli or insect cells)

-

Fikk9.1-IN-1

-

Substrate: Bovine Serum Albumin (BSA) or synthetic peptide P277 (MFDFHYTLGPMWGTL)

-

Adenosine Triphosphate (ATP)

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

Kinase Buffer: 40 mM Tris-HCl pH 7.5, 20 mM MgCl2, 0.1 mg/mL BSA, 50 µM DTT

-

DMSO

-

384-well white assay plates

-

Multichannel pipettes

-

Plate reader capable of measuring luminescence

Protocol 1: Kinase Inhibition Assay using BSA as a Substrate

This protocol is adapted from methodologies showing that FIKK9.1 can phosphorylate a generic substrate like BSA.[3]

1. Reagent Preparation:

-

Recombinant FIKK9.1: Prepare a working solution of recombinant FIKK9.1 in Kinase Buffer. The final concentration in the assay will need to be optimized, but a starting point of 10-50 nM is recommended.

-

Fikk9.1-IN-1: Prepare a 10 mM stock solution of Fikk9.1-IN-1 in DMSO. Create a series of dilutions in DMSO, and then further dilute in Kinase Buffer to achieve the desired final concentrations for the assay. The final DMSO concentration in the assay should not exceed 1%.

-

BSA Substrate: Prepare a stock solution of BSA in deionized water. A final concentration of 1-5 µM in the assay is a good starting point.

-

ATP: Prepare a stock solution of ATP in deionized water. The final concentration in the assay should be close to the Km of FIKK9.1 for ATP, if known. A starting concentration of 10-50 µM is recommended.

2. Assay Procedure:

-

Add 2.5 µL of the diluted Fikk9.1-IN-1 or DMSO (for positive and negative controls) to the wells of a 384-well plate.

-

Add 5 µL of the FIKK9.1 enzyme solution to each well, except for the negative control wells (add 5 µL of Kinase Buffer instead).

-

Add 2.5 µL of the BSA substrate solution to each well.

-

Initiate the kinase reaction by adding 5 µL of the ATP solution to all wells. The final reaction volume is 15 µL.

-

Incubate the plate at 30°C for 60 minutes.

-

Stop the kinase reaction and measure ADP production by following the ADP-Glo™ Kinase Assay manufacturer's protocol. Briefly:

-

Add 15 µL of ADP-Glo™ Reagent to each well.

-

Incubate at room temperature for 40 minutes.

-

Add 30 µL of Kinase Detection Reagent to each well.

-

Incubate at room temperature for 30-60 minutes.

-

-

Measure the luminescence using a plate reader.

3. Data Analysis:

-

Calculate the percentage of kinase inhibition for each concentration of Fikk9.1-IN-1 using the following formula: % Inhibition = 100 * (1 - (Luminescence_Inhibitor - Luminescence_Negative) / (Luminescence_Positive - Luminescence_Negative))

-

Plot the % Inhibition against the logarithm of the Fikk9.1-IN-1 concentration and fit the data to a dose-response curve to determine the IC50 value.

Protocol 2: Kinase Inhibition Assay using a Specific Peptide Substrate

This protocol utilizes a known peptide substrate for FIKK9.1, P277 (MFDFHYTLGPMWGTL).[4]

1. Reagent Preparation:

-

Recombinant FIKK9.1, Fikk9.1-IN-1, and ATP: Prepare as described in Protocol 1.

-

Peptide Substrate (P277): Synthesize and purify the peptide P277. Prepare a stock solution in an appropriate buffer (e.g., deionized water with 0.1% TFA). A final concentration of 10-100 µM in the assay is recommended.

2. Assay Procedure:

The assay procedure is identical to Protocol 1, with the exception of the substrate used.

-

Add 2.5 µL of the diluted Fikk9.1-IN-1 or DMSO to the wells of a 384-well plate.

-

Add 5 µL of the FIKK9.1 enzyme solution to each well (except negative controls).

-

Add 2.5 µL of the P277 peptide substrate solution to each well.

-

Initiate the reaction by adding 5 µL of the ATP solution.

-

Follow steps 5-7 from Protocol 1 for incubation, detection, and data analysis.

3. Data Analysis:

The data analysis is the same as described in Protocol 1 to determine the IC50 value of Fikk9.1-IN-1.

Data Presentation

The quantitative data from the kinase inhibition assays should be summarized in a clear and structured table for easy comparison.

| Inhibitor | Target Kinase | Substrate | Assay Method | IC50 |

| Fikk9.1-IN-1 | FIKK9.1 | BSA | ADP-Glo™ | Experimental Value |

| Fikk9.1-IN-1 | FIKK9.1 | Peptide P277 | ADP-Glo™ | Experimental Value |

| Positive Control | FIKK9.1 | Used Substrate | ADP-Glo™ | Known IC50 |

Troubleshooting

-

High background signal: Ensure complete depletion of ATP by the ADP-Glo™ Reagent. Optimize the concentration of the kinase to a level that gives a robust signal without being excessive.

-

Low signal-to-noise ratio: Optimize the concentrations of the kinase, substrate, and ATP. Increase the incubation time for the kinase reaction or the detection step.

-

Inconsistent results: Ensure accurate pipetting, especially with small volumes. Maintain consistent incubation times and temperatures. Check the stability of the recombinant enzyme.

Conclusion